Cas no 2229100-29-0 (5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid)

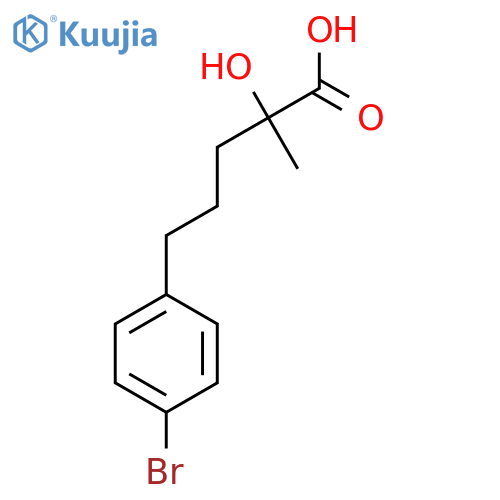

2229100-29-0 structure

商品名:5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid

5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- 5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid

- EN300-1934870

- 2229100-29-0

- 5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid

-

- インチ: 1S/C12H15BrO3/c1-12(16,11(14)15)8-2-3-9-4-6-10(13)7-5-9/h4-7,16H,2-3,8H2,1H3,(H,14,15)

- InChIKey: IFFPERDBZFZKPD-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)CCCC(C(=O)O)(C)O

計算された属性

- せいみつぶんしりょう: 286.02046g/mol

- どういたいしつりょう: 286.02046g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1934870-0.1g |

5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |

2229100-29-0 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1934870-2.5g |

5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |

2229100-29-0 | 2.5g |

$2492.0 | 2023-09-17 | ||

| Enamine | EN300-1934870-10.0g |

5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |

2229100-29-0 | 10g |

$5467.0 | 2023-05-31 | ||

| Enamine | EN300-1934870-5g |

5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |

2229100-29-0 | 5g |

$3687.0 | 2023-09-17 | ||

| Enamine | EN300-1934870-10g |

5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |

2229100-29-0 | 10g |

$5467.0 | 2023-09-17 | ||

| Enamine | EN300-1934870-0.5g |

5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |

2229100-29-0 | 0.5g |

$1221.0 | 2023-09-17 | ||

| Enamine | EN300-1934870-0.05g |

5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |

2229100-29-0 | 0.05g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1934870-0.25g |

5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |

2229100-29-0 | 0.25g |

$1170.0 | 2023-09-17 | ||

| Enamine | EN300-1934870-5.0g |

5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |

2229100-29-0 | 5g |

$3687.0 | 2023-05-31 | ||

| Enamine | EN300-1934870-1.0g |

5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |

2229100-29-0 | 1g |

$1272.0 | 2023-05-31 |

5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

2229100-29-0 (5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量